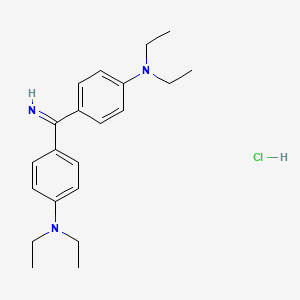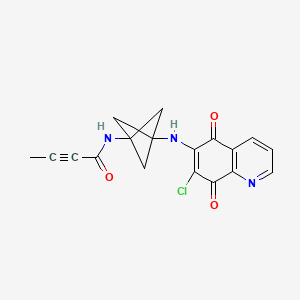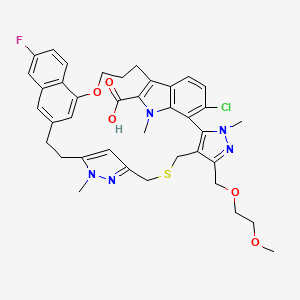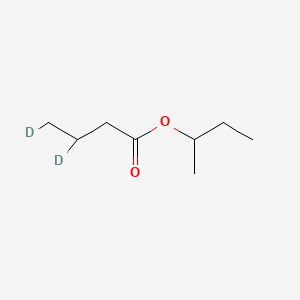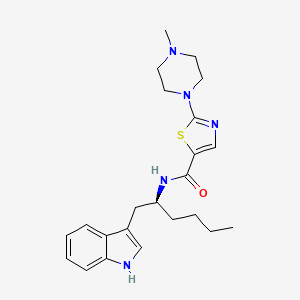
Anticancer agent 194
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 194 is a synthetic compound known for its potential in cancer treatment. It is characterized by its molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound has shown promise in preclinical studies for its ability to induce cell death in cancer cells, making it a candidate for further research and development in oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 194 involves multiple steps, starting with the preparation of the core structure followed by functionalization to achieve the desired properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce specific functional groups that enhance its anticancer properties.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety . This method allows for the efficient production of the compound in large quantities, making it suitable for further development and clinical trials.
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 194 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives with different functional groups.
Applications De Recherche Scientifique
Anticancer agent 194 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: It is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Industry: It is used in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of Anticancer agent 194 involves the induction of ferroptosis and autophagy in cancer cells . Ferroptosis is a form of programmed cell death characterized by the accumulation of reactive oxygen species and lipid peroxidation. Autophagy is a cellular process that involves the degradation of damaged organelles and proteins. This compound triggers these processes by increasing the levels of reactive oxygen species and decreasing the expression of glutathione peroxidase 4 (GPX4), a key enzyme involved in protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
- Quinoline-chalcone hybrids
- Nitrogen-containing heterocycles (e.g., pyrrole, pyrrolidine, pyridine)
Propriétés
Formule moléculaire |
C12H16ClN3O2 |
|---|---|
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C12H16ClN3O2/c1-18-9-2-3-11-10(8-9)14-6-7-16(11)12(17)15-5-4-13/h2-3,8,14H,4-7H2,1H3,(H,15,17) |
Clé InChI |
NNIROXLOWVWZQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(CCN2)C(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


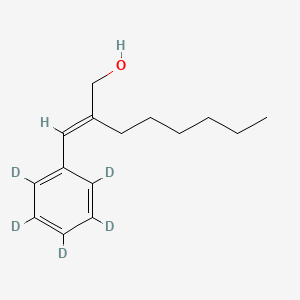
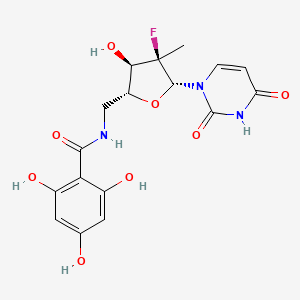
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
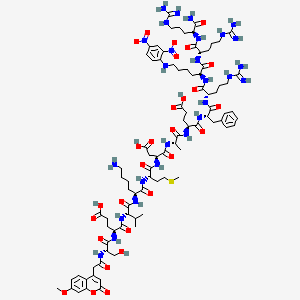
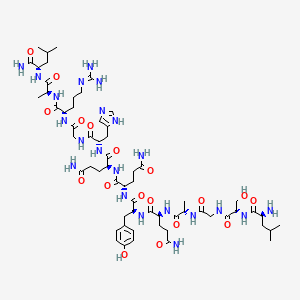
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
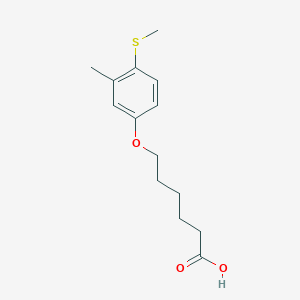
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
